molecular formula C10H16N2O4 B1420270 Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate CAS No. 1096823-66-3

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate

Cat. No. B1420270
M. Wt: 228.24 g/mol
InChI Key: LIIAMLQGFDRNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate, also known as MDDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDDB is a synthetic compound that is derived from the imidazolidine ring system and is commonly used in pharmaceutical research.

Scientific Research Applications

Synthesis of Dipeptide Mimetics

Researchers have focused on the synthesis of novel compounds containing the dimethyl dioxoimidazolidinyl butanoate moiety for potential applications in peptide science. Todorov, Aneva, and Naydenova (2011) reported the synthesis of phosphorus-containing dipeptide mimetics via the Kabachnik–Fields reaction, introducing compounds with potential biological activities Todorov, Aneva, & Naydenova, 2011. Additionally, Rolland et al. (2001) conducted a structural study that confirmed a new side reaction during the synthesis of cyclopeptides, highlighting the stereochemistry of diastereomers Rolland et al., 2001.

Antibacterial Coatings

Luo et al. (2017) explored the antimicrobial coating of poly[1-methyl-1-(4,4-dimethyl-2,5-dioxoimidazolidin-carbonyl)ethylene] on cotton fabrics via "mist polymerization," demonstrating efficient antibacterial function with remarkable durability Luo et al., 2017. This innovation offers potential applications in sportswear, underwear, socks, and medical textiles.

Advanced Materials

Iannelli, Bergamelli, and Galli (2009) synthesized 11-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)undecyl acrylate using microwave irradiation and used it to prepare low surface energy polymeric materials with biocide properties. These materials, after treatment with a bleaching solution, showed effective antibacterial properties, underlining their potential as contact-active biocides Iannelli, Bergamelli, & Galli, 2009.

properties

IUPAC Name

methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2)8(14)12(9(15)11-10)6-4-5-7(13)16-3/h4-6H2,1-3H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIAMLQGFDRNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.